

A Comprehensive Spectroscopic Guide to Diallyldimethylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diallyldimethylsilane*

Cat. No.: *B075015*

[Get Quote](#)

Introduction

Diallyldimethylsilane ($C_8H_{16}Si$) is a versatile organosilicon compound with significant applications in polymer chemistry and materials science.^[1] Its unique structure, featuring a central silicon atom bonded to two methyl and two allyl groups, imparts valuable properties for its use as a crosslinking agent, a monomer in polymerization reactions, and a precursor for silicon-containing materials. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure material purity, monitor reactions, and elucidate structural properties. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **diallyldimethylsilane**, grounded in established spectroscopic principles and supported by available spectral data.

Molecular Structure and Spectroscopic Overview

The structure of **diallyldimethylsilane** dictates its characteristic spectral features. The presence of magnetically distinct protons and carbons in the methyl and allyl groups gives rise to a predictable NMR spectrum. The vibrational modes of the various bonds (C=C, C-H, Si-C) are readily identified by IR spectroscopy. Finally, the fragmentation pattern in mass spectrometry provides insights into the molecule's stability and the relative strength of its chemical bonds.

Caption: Molecular structure of **diallyldimethylsilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For **diallyldimethylsilane**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

^1H NMR Spectral Data

The proton NMR spectrum of **diallyldimethylsilane** is characterized by distinct signals corresponding to the methyl and allyl protons. Due to the symmetry of the molecule, the two methyl groups and the two allyl groups are chemically equivalent.

Expected Chemical Shifts and Multiplicities:

Based on general principles and spectral databases, the following proton signals are anticipated:

Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Integration
Si-CH ₃	~ 0.0	Singlet	6H
Si-CH ₂ -	~ 1.5 - 1.7	Doublet	4H
=CH-	~ 5.6 - 5.9	Multiplet	2H
=CH ₂	~ 4.8 - 5.0	Multiplet	4H

- **Si-CH₃ Protons:** These protons are highly shielded due to the electropositive nature of silicon, resulting in a sharp singlet signal at a very upfield chemical shift, typically around 0.0 ppm.
- **Si-CH₂- Protons (Allylic):** These protons are adjacent to the silicon atom and the double bond. Their signal appears as a doublet due to coupling with the adjacent vinyl proton (-CH=).
- **=CH- Protons (Vinyl):** This proton is part of the double bond and is coupled to the adjacent allylic protons and the terminal vinyl protons, resulting in a complex multiplet.

- =CH₂ Protons (Vinyl): These terminal vinyl protons are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as a multiplet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of **diallyldimethylsilane** would involve:

- Sample Preparation: Dissolve approximately 5-10 mg of **diallyldimethylsilane** in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition Parameters:
 - Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Employ a standard pulse sequence (e.g., a single 90° pulse).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon Type	Chemical Shift (δ , ppm)
Si-CH ₃	~ -5 to 0
Si-CH ₂ -	~ 20 - 25
=CH-	~ 130 - 135
=CH ₂	~ 112 - 117

- Si-CH₃ Carbons: Similar to the protons, the methyl carbons are shielded by the silicon atom and appear at a high-field (low ppm) chemical shift.
- Si-CH₂- Carbons (Allylic): These carbons are in the aliphatic region.
- =CH- and =CH₂ Carbons (Vinyl): These carbons are deshielded due to the sp² hybridization and appear in the characteristic alkene region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- Spectral Width: A wider spectral width is required (e.g., 0 to 200 ppm).
- Number of Scans: A larger number of scans is necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.^[2] The IR spectrum of **diallyldimethylsilane** is dominated by absorptions corresponding to C-H, C=C, and Si-C bond vibrations.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3075 - 3085	=C-H stretch (vinyl)	Medium
2950 - 2970	C-H stretch (methyl, asymmetric)	Strong
2890 - 2920	C-H stretch (methyl, symmetric)	Strong
1630 - 1640	C=C stretch (alkene)	Medium
1410 - 1420	=CH ₂ scissoring	Medium
1250 - 1260	Si-CH ₃ symmetric deformation	Strong
990 - 1010	=CH out-of-plane bend	Strong
890 - 910	=CH ₂ out-of-plane bend	Strong
750 - 850	Si-C stretch	Medium-Strong

The presence of the strong Si-CH₃ deformation band around 1250 cm⁻¹ is a key diagnostic feature for methylsilanes.[2] The bands associated with the vinyl group (=C-H stretch, C=C stretch, and out-of-plane bends) confirm the presence of the allyl moieties.

Experimental Protocol for FT-IR Spectroscopy:

- **Sample Preparation:** For a liquid sample like **diallyldimethylsilane**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first acquired. Then, the sample spectrum is recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. For **diallyldimethylsilane**, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M^+) for **diallyldimethylsilane** is expected at m/z 140. However, in EI-MS, organosilanes often exhibit significant fragmentation.[3] Common fragmentation pathways include the loss of methyl and allyl groups.

Key Fragment Ions:

m/z	Proposed Fragment	Loss
140	$[C_8H_{16}Si]^+$	Molecular Ion
125	$[(CH_3)(CH_2CH=CH_2)_2Si]^+$	-CH ₃
99	$[(CH_3)_2Si(CH_2CH=CH_2)]^+$	-CH ₂ CH=CH ₂
71	$[Si(CH_3)_2(CH=CH_2)]^+$	-CH ₃ , -C ₂ H ₂
59	$[Si(CH_3)_2H]^+$	-C ₃ H ₅ , -C ₃ H ₄

The base peak in the mass spectrum of **diallyldimethylsilane** is often observed at m/z 99, corresponding to the loss of an allyl radical. The presence of a peak at m/z 59 is also characteristic of dimethylsilyl compounds.

Experimental Protocol for GC-MS:

- **Sample Introduction:** The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.
- **Ionization:** The separated compound enters the mass spectrometer and is ionized, typically by electron impact.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. gelest.com [gelest.com]
- 3. "Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silico" by Donald R. Dimme, Charles Wilkie et al. [epublications.marquette.edu]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Diallyldimethylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075015#diallyldimethylsilane-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com